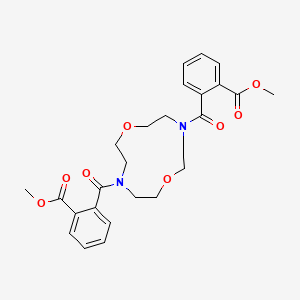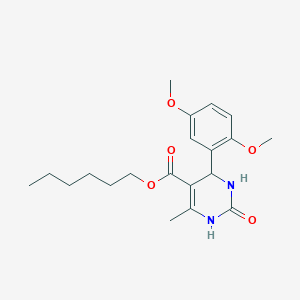
Dimethyl 2,2'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate is a complex organic compound that belongs to the class of macrocyclic compounds It is characterized by its unique structure, which includes a 1,7-dioxa-4,10-diazacyclododecane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with dimethyl dibenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile or dichloromethane, at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate involves its ability to form stable complexes with metal ions. The 1,7-dioxa-4,10-diazacyclododecane ring system acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence various molecular targets and pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A simpler macrocyclic compound with similar chelating properties.
Dimethyl dibenzoate: A related ester compound used in the synthesis of the target compound.
Uniqueness
Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate is unique due to its combination of the 1,7-dioxa-4,10-diazacyclododecane ring system with the dibenzoate moiety. This structure imparts specific chemical and physical properties that make it suitable for various advanced applications in scientific research and industry.
Propriétés
Formule moléculaire |
C26H30N2O8 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
methyl 2-[10-(2-methoxycarbonylbenzoyl)-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl]benzoate |
InChI |
InChI=1S/C26H30N2O8/c1-33-25(31)21-9-5-3-7-19(21)23(29)27-11-15-35-17-13-28(14-18-36-16-12-27)24(30)20-8-4-6-10-22(20)26(32)34-2/h3-10H,11-18H2,1-2H3 |
Clé InChI |
FHIWMHYWQYGJKR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(=O)N2CCOCCN(CCOCC2)C(=O)C3=CC=CC=C3C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11705601.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide](/img/structure/B11705618.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11705620.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705630.png)


![N-{4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}acetamide](/img/structure/B11705637.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B11705647.png)
![N-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B11705649.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B11705678.png)
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11705686.png)
![Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide](/img/structure/B11705692.png)
